3-Methyl-2-(4-methylphenyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUZKNZDXMPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516416-81-1 | |
| Record name | 3-methyl-2-(4-methylphenyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Substituted Azetidine Derivatives Applicable to 3 Methyl 2 4 Methylphenyl Azetidine
Classical and Foundational Approaches to Azetidine (B1206935) Ring Construction
Traditional methods for constructing the azetidine core remain fundamental in organic synthesis. These approaches often involve the formation of either a carbon-nitrogen or a carbon-carbon bond to close the four-membered ring.
Cyclization Reactions for Azetidine Formation
Intramolecular cyclization via nucleophilic substitution is a primary and widely used method for forming the azetidine ring. u-tokyo.ac.jp This strategy typically involves a γ-amino halide or a related substrate where an amine attacks an electrophilic carbon center, displacing a leaving group to form the heterocyclic ring. The precursors, such as γ-haloamines, can be synthesized from accessible starting materials like 1,3-amino alcohols.
Another approach involves the ring expansion of three-membered heterocycles, such as aziridines. u-tokyo.ac.jp For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org Additionally, the ring opening of epoxides with amines can lead to the formation of azetidin-3-ols, which are valuable intermediates for further functionalization. jst.go.jp
| Cyclization Method | Precursor Type | General Conditions | Applicability |
| Intramolecular Nucleophilic Substitution | γ-Amino Halide/Sulfonate | Base (e.g., NaH, K2CO3) | General access to substituted azetidines. u-tokyo.ac.jp |
| Aziridine (B145994) Ring Expansion | 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | Synthesis of N-sulfonylated azetidines. organic-chemistry.org |
| Epoxide Ring Opening | Epichlorohydrin & Amine | - | Formation of azetidin-3-ol (B1332694) derivatives. jst.go.jp |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions provide a powerful and convergent route to the azetidine core, constructing two bonds in a single step. slideshare.net The most prominent among these is the [2+2] cycloaddition.
The Staudinger synthesis , a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing azetidin-2-ones (β-lactams). mdpi.comresearchgate.net The imine component would be derived from 4-methylbenzaldehyde (B123495) and an appropriate amine, while the ketene would be substituted to introduce the methyl group at the C3 position. The resulting β-lactam can then be reduced to the target azetidine. The reaction often proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by reaction conditions. researchgate.netclockss.org
Photochemical [2+2] cycloadditions , known as aza Paternò–Büchi reactions, offer another direct route. nih.govresearchgate.net This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring. magtech.com.cnnih.gov For the synthesis of 3-Methyl-2-(4-methylphenyl)azetidine, the reaction would occur between an N-substituted imine of 4-methylbenzaldehyde and propene. These reactions can proceed through either an excited singlet or triplet state of the imine, which affects the stereoselectivity of the cycloaddition. researchgate.net
| Cycloaddition Type | Reactants | Key Intermediate/Product | Notes |
| Staudinger Synthesis | Imine + Ketene | Azetidin-2-one (B1220530) (β-Lactam) | A foundational method for β-lactam synthesis, which are precursors to azetidines. mdpi.com |
| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | A photochemical approach that directly yields the azetidine ring. nih.govresearchgate.net |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The reduction of the amide carbonyl group within an azetidin-2-one (β-lactam) is a common and effective method for obtaining the corresponding saturated azetidine ring. magtech.com.cnu-tokyo.ac.jp This two-step approach, combining β-lactam synthesis (e.g., via Staudinger cycloaddition) with subsequent reduction, is a versatile strategy for accessing a wide range of substituted azetidines. magtech.com.cnmdpi.com
Various reducing agents can be employed for this transformation. Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4), are particularly effective. acs.org The choice of reagent can be crucial to avoid undesired side reactions, such as ring opening. For instance, the use of hydroalanes has been shown to be a specific and efficient route to azetidines from their β-lactam precursors. acs.org
Advanced Catalytic Strategies for Diversely Functionalized Azetidines
Modern synthetic chemistry has introduced powerful catalytic systems that enable the construction and functionalization of azetidine rings with high efficiency and selectivity.
Transition Metal-Catalyzed Approaches
Transition metals, particularly palladium, have revolutionized the synthesis of nitrogen-containing heterocycles. These catalysts facilitate reactions that are often difficult to achieve through traditional methods.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing azetidines from readily available amine precursors. organic-chemistry.orgnih.gov This method involves the activation of a typically unreactive C(sp³)–H bond at the γ-position relative to the nitrogen atom, followed by the formation of a C-N bond to close the ring. organic-chemistry.orgacs.org Picolinamide (PA) is often used as a directing group to facilitate the C-H activation step. organic-chemistry.orgnih.gov This approach allows for the synthesis of azetidines under relatively mild conditions with low catalyst loading. organic-chemistry.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with potentially high diastereoselectivity. organic-chemistry.org
Palladium catalysis is also instrumental in the functionalization of pre-formed heterocyclic rings through cross-coupling reactions. thieme-connect.comresearchgate.net For example, N-arylation of the parent azetidine can be achieved via cross-coupling with aryl bromides. thieme-connect.com This allows for the introduction of the 4-methylphenyl group onto the nitrogen atom if the synthesis starts with an N-unsubstituted azetidine core. Similarly, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at other positions of the ring, provided a suitable halide is present. mdpi.com
| Catalytic Method | Reactants/Substrate | Catalyst System (Typical) | Transformation |
| Intramolecular C-H Amination | Picolinamide-protected amine | Pd(OAc)2, Oxidant | γ-C(sp³)–H bond converted to a C-N bond, forming the azetidine ring. organic-chemistry.orgnih.gov |
| N-Arylation Cross-Coupling | Azetidine + Aryl Bromide | Pd catalyst, Ligand, Base | Formation of an N-aryl azetidine. thieme-connect.comresearchgate.net |
| Suzuki-Miyaura Coupling | Halo-azetidine + Arylboronic acid | Pd catalyst, Ligand, Base | Formation of a C-C bond to introduce an aryl substituent. mdpi.com |
Organometallic Reagent Applications in Azetidine Synthesis (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, such as Grignard and organolithium reagents, are fundamental in the construction of substituted azetidines. A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)₂ provides a rapid route to bis-functionalized azetidines. organic-chemistry.org This method is suitable for introducing alkyl, allyl, vinyl, and benzyl (B1604629) groups onto the azetidine ring. organic-chemistry.org To synthesize this compound, one could envision a stepwise approach where a 4-methylphenyl Grignard or organolithium reagent is first added to a suitable azetine or a protected azetidine precursor, followed by the introduction of the methyl group at the 3-position.
Lanthanide-Catalyzed Intramolecular Regioselective Aminolysis of Epoxides
Lanthanide catalysts are known for their unique Lewis acidity and have been employed in various organic transformations. The intramolecular regioselective aminolysis of epoxides is a powerful method for the synthesis of nitrogen-containing heterocycles. In the context of azetidine synthesis, a suitably substituted amino epoxide could undergo a lanthanide-catalyzed intramolecular cyclization to form the azetidine ring. For the synthesis of this compound, a precursor such as a 1-amino-2,3-epoxy-4-(4-methylphenyl)pentane derivative could potentially cyclize to form the desired product. The regioselectivity of the epoxide opening would be a critical factor in this approach.
Strain-Release Strategies for Complex Azetidine Scaffolds
Ring Expansion Reactions of Aziridines and Related Systems
The inherent ring strain of aziridines makes them excellent precursors for ring expansion reactions to form larger heterocycles, including azetidines. A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation with alumina (B75360) as a solid support, provides a simple and efficient method for the synthesis of 1-arenesulfonylazetidines. organic-chemistry.org This transformation proceeds via the initial nucleophilic attack of the ylide on the aziridine ring, followed by ring opening and subsequent intramolecular cyclization to form the four-membered azetidine ring. By selecting an appropriately substituted aziridine, such as a 2-(4-methylphenyl)-3-methyl-1-arenesulfonylaziridine, this method could be adapted to synthesize the target compound.
Transformations Involving Azabicyclo[1.1.0]butanes
The high ring strain inherent in 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable and versatile precursors for the synthesis of functionalized azetidine derivatives. rsc.org The reactivity of ABBs is dominated by strain-release transformations, which typically involve the cleavage of the C3-N bond, allowing for double functionalization at the 1- and 3-positions of the azetidine ring. rsc.orgarkat-usa.org This strategy represents an innovative approach to constructing complex azetidine scaffolds that might be challenging to access through other methods. arkat-usa.orgrsc.org
Recent advancements have demonstrated the synthetic utility of these strained bicycles in preparing a wide array of highly functionalized azetidines. rsc.orgresearchgate.net A common strategy involves the in situ generation of 1-azabicyclo[1.1.0]butane, which can be readily lithiated at the C3-position. This lithiated intermediate can then react with various electrophiles to achieve the initial functionalization. researchgate.net
One powerful application of this methodology is the modular construction of azetidines through the trapping of azabicyclo[1.1.0]butyl lithium with a boronic ester. This is followed by N-protonation and a 1,2-migration, which proceeds with the cleavage of the central C-N bond to relieve ring strain and form the azetidine ring. organic-chemistry.org Aggarwal and co-workers developed an inventive method for synthesizing azetidine boronic esters by leveraging the σ N–C bond cleavage of ABBs. rsc.org This homologation reaction uses t-BuLi to generate the reactive azabicyclo[1.1.0]butyl lithium intermediate. rsc.org
Furthermore, dual copper/photoredox catalysis has been employed for the multicomponent allylation of azabicyclo[1.1.0]butanes. dlut.edu.cn This mild and efficient method utilizes a radical-relay strategy to synthesize azetidines containing a C3 quaternary carbon center with high yields. dlut.edu.cn The process involves the one-pot coupling of various ABBs with reagents like 1,3-butadiene (B125203) and trimethylsilyl (B98337) cyanide (TMSCN). dlut.edu.cn
The table below summarizes selected transformations involving ABBs for the synthesis of functionalized azetidines.
| Reaction Type | Key Reagents | Functionalization | Reference |
| Strain-Release Homologation | Azabicyclo[1.1.0]butyl lithium, Boronic esters | Forms azetidine boronic esters | rsc.org |
| Friedel-Crafts Spirocyclization | Azabicyclo[1.1.0]butyl carbinols, NaH | Creates spirocyclic azetidines | arkat-usa.org |
| Dual Catalysis Allylation | Benzoyl ABB, 1,3-butadiene, TMSCN, Cu/Photoredox catalyst | Introduces an allyl group and creates a C3 quaternary center | dlut.edu.cn |
| Direct Alkylation | 1-Azabicyclo[1.1.0]butane (ABB), Organometal reagents, Cu(OTf)₂ | Produces bis-functionalized azetidines with alkyl, vinyl, or benzyl groups | organic-chemistry.org |
Photochemical Approaches to Azetidine Synthesis
Photochemical methods offer a powerful alternative for constructing the strained azetidine ring, often proceeding under mild conditions and enabling transformations that are energetically inaccessible through thermal routes. beilstein-journals.org These approaches utilize light energy to generate highly reactive intermediates that can undergo cyclization to form the desired four-membered heterocycle.
Photo-Flow Norrish-Yang Cyclization
The Norrish-Yang cyclization is a photochemical reaction that has been effectively applied to the synthesis of 3-hydroxyazetidines. durham.ac.uk This intramolecular process typically involves the 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidine ring. beilstein-journals.org The starting materials for this transformation are readily accessible α-aminoacetophenones. beilstein-journals.orgresearchgate.net
The synthetic utility of the Norrish-Yang reaction has been significantly enhanced by its implementation in continuous-flow photochemical reactors. durham.ac.ukresearchgate.net Flow chemistry offers precise control over reaction parameters, such as irradiation time and temperature, leading to higher reproducibility and yields compared to traditional batch processes. durham.ac.ukresearchgate.net The short residence times characteristic of photo-flow setups enable efficient scaling of the reaction, allowing for the multi-gram synthesis of valuable azetidinol (B8437883) products. durham.ac.ukresearchgate.net
A systematic study by Baxendale and coworkers demonstrated the synthesis of a series of 3-hydroxyazetidines from α-amino ketones using a photo-flow Norrish-Yang cyclization. researchgate.net The efficiency of the cyclization was found to be dependent on the nature of the protecting group on the nitrogen atom, with a benzhydryl group being identified as critical for orchestrating both the photochemical cyclization and facilitating potential subsequent ring-opening reactions. beilstein-journals.orguni-mainz.de
| Substrate | Conditions | Product | Yield | Reference |
| N,N-Dibenzyl-2-aminoacetophenone | hν, continuous flow | 1-Benzhydryl-3-phenylazetidin-3-ol | Good | beilstein-journals.org |
| 2-(N-(p-toluenesulfonyl)amino)ketones | hν, continuous flow | 3-Hydroxyazetidines | Good | durham.ac.uk |
Intermolecular [2+2] Photocycloaddition Reactions
The intermolecular [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is one of the most direct and efficient methods for synthesizing functionalized azetidines. researchgate.netresearchgate.net This reaction involves the excitation of an imine to a reactive state, which then adds to a ground-state alkene to form the four-membered azetidine ring. researchgate.net
Despite its potential, the application of the aza Paternò-Büchi reaction has been historically limited due to challenges such as competing side reactions and the requirement for high-energy ultraviolet light. researchgate.netresearchgate.net However, recent advancements have overcome many of these limitations through the use of visible-light photocatalysis. springernature.comnih.gov Schindler and coworkers reported a visible-light-mediated intermolecular aza Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. researchgate.netnih.gov In this system, a commercially available iridium photocatalyst facilitates a triplet energy transfer, activating the oxime for [2+2] cycloaddition with a broad range of alkenes under mild conditions. researchgate.netnih.gov This approach is noted for its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily deprotected. researchgate.netamazonaws.com
This visible-light-mediated strategy expands the scope of the aza Paternò-Büchi reaction, providing access to complex azetidine scaffolds from readily available starting materials. rsc.orgamazonaws.com The reaction tolerates both activated and unactivated alkenes, including those with alkyl, carbonyl, or aromatic substituents. rsc.org
| Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Reference |
| 2-Isoxazoline-3-carboxylates | Various alkenes | Ir(III) photocatalyst, visible light | Highly functionalized azetidines | rsc.orgresearchgate.netnih.gov |
| Glyoxylate oximes | Various alkenes | Triplet energy transfer, visible light | Functionalized azetidines | amazonaws.com |
| Non-conjugated imines | Various alkenes | Copper catalyst, hν | Substituted azetidines | researchgate.net |
Stereoselective Synthesis of Chiral Azetidine Derivatives
The development of stereoselective methods for the synthesis of azetidines is of paramount importance, as the specific stereochemistry of these scaffolds often dictates their biological activity. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the azetidine products.
Diastereoselective Approaches to Functionalized Azetidines
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created during the formation or functionalization of the azetidine ring. Several strategies have proven effective in achieving high levels of diastereoselectivity.
One approach involves the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-substituted azetidines. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be controlled, and the iodine can be further displaced by various nucleophiles to introduce additional functionality. nih.gov
A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has also been described. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, yielding predominantly trans products. acs.org The reaction demonstrates remarkable functional group tolerance. acs.org
Furthermore, diastereoselective approaches have been developed for the functionalization of pre-existing azetidine rings. uni-muenchen.deuni-muenchen.de These methods often involve α-lithiation followed by the trapping of the resulting organometallic intermediate with an electrophile. uni-muenchen.de The stereochemical outcome of such reactions can be influenced by the choice of protecting group on the azetidine nitrogen, the base used for deprotonation, and the reaction conditions.
| Method | Substrate | Key Features | Stereochemical Outcome | Reference |
| Iodine-Mediated Cyclization | Homoallyl amines | 4-exo trig cyclization | cis-2,4-disubstituted azetidines | nih.gov |
| Superbase-Induced Cyclization | N-substituted 1-aryl-2,3-epoxypropylamines | Kinetically controlled ring closure | trans-2-arylazetidines | acs.org |
| α-Lithiation/Electrophile Trapping | 3-Arylated N-protected azetidines | Functionalization of a pre-formed ring | Diastereoselective α-functionalization | uni-muenchen.de |
| Strain-Release Functionalization | In situ generated azabicyclobutanes | Addition of nucleophilic organometallic species | Selective 1,3-bisfunctionalization | uni-muenchen.de |
Enantioselective Methodologies for Azetidine Scaffolds
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. For azetidine scaffolds, this has been achieved through various catalytic asymmetric transformations.
A significant breakthrough is the copper-catalyzed enantioselective difunctionalization of azetines. This method allows for the installation of both boryl and allyl groups across the C=C bond of the azetine, concurrently establishing two new stereogenic centers with high enantioselectivity. acs.org The reaction provides convenient access to chiral 2,3-disubstituted azetidines, a class of compounds for which general synthetic access was previously lacking. acs.org The mild conditions are compatible with a wide range of functional groups. acs.org
Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of complex azetidine-containing molecules. For instance, the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation. acs.orgnih.gov This reaction utilizes a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid to achieve high enantiomeric ratios (up to 2:98 er). acs.orgnih.gov The synthesis can be performed as a two-step protocol or in a single pot directly from isatin-derived diazo compounds. acs.org
These enantioselective methodologies are crucial for accessing optically pure azetidine building blocks for applications in medicinal chemistry and drug discovery. acs.orgacs.org
| Method | Substrate | Catalyst System | Product Type | Enantioselectivity | Reference |
| Boryl Allylation | Azetines | Cu/bisphosphine | Chiral 2,3-disubstituted azetidines | High | acs.org |
| Phase-Transfer Catalysis | Isatin-derived alkyl chlorides | Chiral SF₅-containing cinchona alkaloid derivative | Spirocyclic azetidine oxindoles | Up to 2:98 er | acs.orgnih.gov |
Chirality Transfer in Azetidine Synthesis
Chirality transfer represents an efficient strategy in asymmetric synthesis where the stereochemical information from a chiral starting material or auxiliary is passed on to the product molecule. In the context of azetidine synthesis, this approach is valuable for establishing stereocenters on the four-membered ring without the need for a chiral catalyst in the key ring-forming step.
One prominent method involves the use of chiral auxiliaries, such as tert-butanesulfinamides. These can be harnessed for chiral induction in the synthesis of C2-substituted azetidines. The process can begin with inexpensive and readily available chiral tert-butanesulfinamides and a 1,3-bis-electrophile. This multi-step approach facilitates the production of various C2-substituted azetidines, including those with aryl, vinyl, and alkyl substituents, demonstrating scalability and effectiveness with a single purification step for the protected azetidine product. acs.org
Ring expansion reactions of strained chiral precursors also serve as an effective pathway for chirality transfer. For instance, the reaction of rhodium-bound carbenes with strained, chiral bicyclic methylene (B1212753) aziridines leads to a formal [3+1] ring expansion. This process yields highly-substituted methylene azetidines with excellent stereoselectivity. The unique strain and structure of the methylene aziridine substrate promote a ring-opening/ring-closing cascade that efficiently transfers the chirality from the starting aziridine to the resulting azetidine product. nih.gov
Another example of chirality transfer is the transformation of optically active oxiranes. A diastereoselective transformation of oxiranes containing benzylamino groups can produce trans-1,2,3-trisubstituted azetidines. When the starting material is an optically active cis-2,3-disubstituted oxirane, the corresponding azetidine derivative is formed as a single enantiomer, demonstrating a complete transfer of chirality. researchgate.net Similarly, chirality can be transferred from readily available chiral building blocks like 1-phenylethylamine. rsc.org The regioselective ring-opening of chiral azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles also allows for the synthesis of complex, stereopure azetidines, where the stereochemistry of the ABB precursor dictates the final product's configuration. chemrxiv.org
Control of Relative and Absolute Stereochemistry in Azetidine Rings
The precise control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for synthesizing specific stereoisomers of substituted azetidines like this compound. Various advanced synthetic methodologies have been developed to achieve this control.
A powerful strategy for accessing chiral 2,3-disubstituted azetidines is the highly enantioselective difunctionalization of azetines. Using a copper/bisphosphine catalyst system, two functionalities, such as a boryl and an allyl group, can be installed on an azetine substrate. This method concurrently constructs two new stereogenic centers. Remarkably, this approach often yields single isomers, demonstrating complete control over regio-, enantio-, and diastereoselectivity. bohrium.comacs.org The reaction proceeds through a rapid boryl cupration of the azetine, followed by a rate-determining allylation via an SN2′ pathway. bohrium.com
Gold-catalyzed intermolecular oxidation of alkynes provides another route to chiral azetidines, specifically azetidin-3-ones. Chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones with high enantiomeric excess. This method leverages chiral sulfinamide chemistry to establish the absolute stereochemistry, which is then retained during the gold-catalyzed cyclization. nih.gov
Asymmetric hydrogenation is also a key technique. The reduction of prochiral 2-azetinylcarboxylic acids using chiral ruthenium complexes can furnish the corresponding saturated azetidine carboxylic acids with high diastereo- and enantioselectivity. acs.org This method offers selective formation of cis-isomers, a configuration that can be challenging to obtain through traditional lithiation methods which typically favor the formation of trans-isomers due to steric hindrance. acs.org
The following table summarizes selected stereoselective reactions for azetidine synthesis, highlighting the level of control achieved.
| Method | Substrate Type | Key Reagents/Catalyst | Product Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed Boryl Allylation | Azetines | CuBr, (S,S)-L1 ligand, B2pin2 | 2,3-disubstituted azetidines | Excellent dr, ee, and E/Z selectivity | acs.org |
| Gold-Catalyzed Alkyne Oxidation | Chiral N-propargylsulfonamides | (Ph3PAu)NTf2, N-Oxide | Chiral azetidin-3-ones | High ee (e.g., 99%) | nih.gov |
| [3+1] Ring Expansion | Chiral Methylene Aziridines | Rh2(OAc)4, Diazoester | Methylene azetidines | Excellent dr (>20:1), enantiospecific | nih.gov |
| Asymmetric Hydrogenation | 2-Azetinylcarboxylic acids | Chiral Ruthenium Complexes | Azetidine-based α-amino acids | Selective formation of cis-isomers | acs.org |
Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another method that provides predictable diastereoselectivity in the synthesis of azetidines and other N-heterocycles. organic-chemistry.org Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org These methods collectively provide a robust toolbox for the synthesis of azetidine derivatives with a high degree of stereochemical control.
Chemical Reactivity and Functional Group Transformations of Substituted Azetidine Derivatives
Ring-Opening Reactions of Azetidine (B1206935) Scaffolds
Ring-opening reactions are a characteristic feature of azetidine chemistry, driven by the release of inherent ring strain. nih.govacs.org These transformations are synthetically valuable as they lead to the formation of functionalized linear amines. nih.gov The regioselectivity of the ring-opening process is heavily influenced by the substitution pattern on the azetidine ring and the nature of the activating groups or reagents employed. magtech.com.cn
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a common method for cleaving the azetidine ring. Due to the stability of the ring, the nitrogen atom often requires activation, typically by protonation or quaternization to form an azetidinium salt, which significantly enhances its susceptibility to nucleophiles. nih.govmagtech.com.cn The reaction generally proceeds via an SN2 mechanism.
In the case of unsymmetrically substituted azetidines, such as those bearing an aryl group at the C2 position, the regioselectivity of the nucleophilic attack is primarily controlled by electronic effects. Nucleophiles tend to attack the more electrophilic carbon atom, which is often the one adjacent to the nitrogen and bearing a stabilizing group like an aryl substituent (the benzylic position). magtech.com.cn For instance, the ring-opening of 2-aryl-N-tosyl azetidines with various arene and heteroarene nucleophiles in the presence of a Lewis acid catalyst like Yb(OTf)3 proceeds by nucleophilic attack at the C2 position to yield 3,3-diaryl/heteroarylpropylamines. acs.org
A study on 2-arylazetidine-2-carboxylic acid ester-derived ammonium salts demonstrated that nucleophilic ring-opening with halide ions successfully produces tertiary alkyl halides. researchgate.net This highlights the synthetic utility of these pathways in creating complex acyclic structures from cyclic precursors. The stereochemistry of the substituents can also influence the reaction's outcome, with many ring-opening reactions of azetidiniums occurring in a stereoselective and regioselective manner. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Substituted Azetidines
| Azetidine Derivative | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylazetidine | 1,3,5-Trimethoxybenzene | Yb(OTf)3, rt | 3,3-Diarylpropylamine | acs.org |
| N-Tosyl-2-(p-tolyl)azetidine | 1,3,5-Trimethoxybenzene | Yb(OTf)3, rt | 3-Aryl-3-(p-tolyl)propylamine | acs.org |
| 2-Arylazetidinium Salts | Halide Ions (e.g., F-, Cl-) | Tetrabutylammonium Halides | Tertiary Alkyl Halides | researchgate.net |
Strain-Induced Ring Cleavage Mechanisms
The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine scaffold susceptible to cleavage under various conditions, even without direct nucleophilic attack on the ring carbons. rsc.org This strain is a key driver for reactions that result in the cleavage of the C-N or C-C bonds of the ring.
One such mechanism is the strain-release-driven homologation of boronic esters using azabicyclo[1.1.0]butane. In this process, the highly strained bicyclic system reacts with a boronic ester, and subsequent N-protonation triggers a 1,2-migration that involves the cleavage of the central C–N bond to relieve ring strain, ultimately forming a functionalized azetidine. acs.org While this reaction forms an azetidine, it exemplifies how the release of strain associated with related structures can drive bond cleavage and rearrangement.
Acid-mediated decomposition is another pathway where ring strain plays a critical role. Certain N-substituted aryl azetidines can undergo an intramolecular ring-opening decomposition facilitated by acid. This process involves the nucleophilic attack of a pendant amide group on the azetidine ring, a reaction driven by the relief of ring strain. nih.govacs.org The stability of the azetidine ring in such cases is highly dependent on the pKa of the system. nih.gov
Ring-Expansion Reactions of Azetidine Derivatives to Larger Heterocycles
Beyond simple cleavage, the strained azetidine ring can be synthetically manipulated to undergo ring-expansion reactions, providing access to larger, often more common, heterocyclic systems like pyrrolidines or 1,3-oxazinan-2-ones. rsc.orgmagtech.com.cn These transformations typically involve the cleavage of a C-N bond followed by the incorporation of one or more atoms.
For example, a rhodium-catalyzed reaction between 3-methyleneazetidines and diazo compounds leads to a ring expansion, forming 4-methylenepyrrolidines. nsf.gov This process is proposed to proceed through the formation of a rhodium carbene, which reacts with the azetidine to initiate the expansion cascade.
Another documented ring-expansion involves the acid-catalyzed conversion of N-Boc-2,2-disubstituted azetidines into 6,6-disubstituted 1,3-oxazinan-2-ones. rsc.org The proposed mechanism involves the activation of the azetidine via N-protonation, leading to C-N bond cleavage to form a carbocation intermediate. This intermediate is then intercepted by the oxygen of the carbamate group to form the larger six-membered ring. rsc.org
Table 2: Selected Ring-Expansion Reactions of Azetidine Derivatives
| Azetidine Substrate | Reagent | Catalyst/Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|
| 3-Methyleneazetidines | Diazo Compounds | Rh2(OAc)2 | 4-Methylenepyrrolidines | nsf.gov |
Direct Functionalization and Derivatization of the Azetidine Ring
Instead of cleaving the ring, the azetidine scaffold can be directly functionalized. These methods are valuable for elaborating the core structure while preserving the four-membered ring, which is often a desirable motif in medicinal chemistry. rsc.orgnih.gov
C-H Functionalization Strategies
Direct C-H functionalization allows for the introduction of substituents onto the azetidine ring or its existing appendages without pre-functionalization. A notable strategy involves harnessing the directing ability of the azetidine nitrogen for regioselective ortho-C-H functionalization of an aryl substituent at the C2 position. nih.gov
In this approach, 2-arylazetidine derivatives are treated with a strong base, such as n-hexyllithium, to achieve regioselective lithiation at the ortho position of the aryl ring. The coordinating ability of the azetidine nitrogen atom directs the deprotonation. The resulting organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents. This method has proven effective for achieving site-selective functionalization, even on aromatic rings bearing other substituents, enabling the synthesis of polysubstituted patterns. nih.gov
Electrophilic Trapping and Functional Group Interconversions
Another powerful strategy for direct functionalization is the deprotonation of an α-carbon adjacent to the ring nitrogen, followed by trapping with an electrophile. This approach requires activation of the nitrogen, often with groups like N-thiopivaloyl or N-tert-butoxythiocarbonyl (N-Botc), which facilitate the α-lithiation. rsc.orgrsc.org
The asymmetric α-lithiation of N-Botc azetidine, mediated by a chiral ligand, and subsequent trapping with an electrophile can produce a variety of 2-substituted azetidines with high levels of stereocontrol. rsc.org The stereochemical outcome of this trapping can be dependent on the electrophile used. rsc.orgnih.gov For instance, some electrophiles react through a dynamic thermodynamic resolution (DTR), while others proceed via a dynamic kinetic resolution (DKR), leading to products with opposite enantioselectivity. rsc.org This method provides access to a diverse range of 2-substituted and 2,4-disubstituted azetidines. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Methyl-2-(4-methylphenyl)azetidine |
| Aziridine (B145994) |
| Pyrrolidine (B122466) |
| Azetidinium |
| Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) |
| 3,3-Diarylpropylamine |
| 3,3-Diaryl/heteroarylpropylamine |
| Tertiary alkyl halide |
| Azabicyclo[1.1.0]butane |
| Boronic ester |
| 1,3-Oxazinan-2-one |
| 4-Methylenepyrrolidine |
| n-Hexyllithium |
N-Substitution and Derivatization Reactions (e.g., N-SF₅ Azetidines)
The modification of the nitrogen atom in the azetidine ring through N-substitution and derivatization reactions is a pivotal strategy for modulating the physicochemical and pharmacological properties of these saturated heterocycles. Such transformations are crucial in medicinal chemistry for fine-tuning parameters like solubility, metabolic stability, and target-binding affinity. A noteworthy advancement in this area is the introduction of the pentafluorosulfanyl (SF₅) group onto the azetidine nitrogen, creating a novel class of scaffolds with significant potential.
The N-pentafluorosulfanyl (N-SF₅) group is considered a "super trifluoromethyl" group due to its strong electron-withdrawing nature, greater lipophilicity, and larger steric volume compared to the trifluoromethyl (CF₃) group. These properties make the N-SF₅ substituent a compelling bioisostere for N-alkyl groups in drug design, potentially overcoming liabilities associated with traditional substituents. However, the broader application of N-SF₅ compounds has been historically limited by the lack of general and operationally simple synthetic methods.
Recent breakthroughs have addressed this challenge through the development of a modular approach for the synthesis of N-SF₅ azetidines. This strategy utilizes bench-stable and scalable SF₅-transfer reagents to generate the SF₅ radical. This radical then engages with azabicyclo[1.1.0]butanes, which can bear a variety of substituents (ketone, ester, alkyl, or aryl), in strain-release difunctionalization reactions. This method is distinguished by its mild reaction conditions, broad functional group tolerance, and operational simplicity, making it suitable for the late-stage functionalization of complex molecules.
The resulting N-SF₅ azetidines exhibit high aqueous stability and increased lipophilicity, positioning them as a new class of potential bioisosteres in medicinal chemistry. The development of accessible synthetic routes to these novel scaffolds opens up new avenues for exploring chemical space in drug discovery.
Research Findings on N-SF₅ Azetidine Synthesis
A general and modular strategy has been developed for the synthesis of N-SF₅ azetidines, leveraging the strain-release difunctionalization of azabicyclo[1.1.0]butanes. The key features of this transformation are summarized in the table below.
Table 1: Key Features of the Modular Synthesis of N-SF₅ Azetidines
| Feature | Description |
|---|---|
| Reactants | Azabicyclo[1.1.0]butanes bearing ketone, ester, alkyl, or aryl substituents. |
| SF₅ Source | Bench-stable and scalable SF₅-transfer reagents. |
| Radical Generation | Generation of the SF₅ radical. |
| Reaction Type | Strain-release difunctionalization. |
| Reaction Conditions | Mild and operationally simple. |
| Functional Group Tolerance | Broad. |
| Key Properties of Products | High aqueous stability and increased lipophilicity. |
This synthetic protocol provides a user-friendly method for accessing a new class of scaffolds with potential utility in medicinal chemistry. The ability to introduce the N-SF₅ group under mild conditions is a significant advantage, particularly for the late-stage modification of drug candidates and natural products.
Advanced Spectroscopic and Structural Characterization of Azetidine Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and deduce the stereochemistry of chiral centers.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For 3-Methyl-2-(4-methylphenyl)azetidine, the spectrum would display characteristic signals for the protons on the azetidine (B1206935) ring, the methyl substituent, and the 4-methylphenyl (p-tolyl) group.
The proton at the C2 position (H2), being adjacent to the aromatic ring, is expected to resonate in the downfield region, typically around 4.0-4.5 ppm. The proton at C3 (H3), being a methine proton adjacent to a methyl group, would likely appear further upfield, around 2.5-3.0 ppm. The methylene (B1212753) protons at the C4 position (H4) would appear as distinct signals due to their diastereotopic nature, typically in the range of 3.0-4.0 ppm.
The stereochemical relationship between the substituents at C2 and C3 (cis or trans) can be determined by the vicinal coupling constant (³J) between H2 and H3. Generally, for azetidine rings, the coupling constant for cis protons (³J_cis) is larger (around 8.4–8.9 Hz) than for trans protons (³J_trans, around 5.8–7.9 Hz). ipb.pt The methyl group on the tolyl ring would appear as a sharp singlet around 2.3 ppm, while the methyl group at C3 would be a doublet, coupling with H3. The aromatic protons of the p-tolyl group would exhibit a characteristic AA'BB' system, appearing as two doublets in the 7.0-7.4 ppm region.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 4.0 - 4.5 | Doublet | ³J_H2-H3 = 5-9 |
| H3 | 2.5 - 3.0 | Multiplet | - |
| H4a, H4b | 3.0 - 4.0 | Multiplets | - |
| Ar-H | 7.0 - 7.4 | Doublets | ~8 |
| Ar-CH₃ | ~2.3 | Singlet | - |
| C3-CH₃ | 1.0 - 1.4 | Doublet | ³J_H3-CH3 = ~7 |
| N-H | 1.5 - 2.5 | Broad Singlet | - |
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The carbon atoms of the strained azetidine ring have characteristic chemical shifts. The C2 carbon, bonded to the nitrogen and the aromatic ring, would be expected in the range of 60-70 ppm. The C3 carbon, bearing a methyl group, would resonate around 35-45 ppm, while the C4 methylene carbon would appear at approximately 45-55 ppm. The carbon of the methyl group at C3 would be found in the upfield region (15-25 ppm), and the tolyl methyl carbon would be at a similar shift (~21 ppm). The aromatic carbons would show signals in the typical range of 125-145 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 60 - 70 |
| C3 | 35 - 45 |
| C4 | 45 - 55 |
| Ar-C (quaternary) | 135 - 145 |
| Ar-CH | 125 - 130 |
| Ar-CH₃ | ~21 |
| C3-CH₃ | 15 - 25 |
¹⁵N NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atom in the azetidine ring. For the parent, unsubstituted azetidine, the ¹⁵N resonance is observed at approximately δ 25.3 ppm relative to ammonia. ipb.pt The chemical shift is sensitive to substitution on both the nitrogen and the carbon atoms of the ring. For this compound, the nitrogen atom is part of a secondary amine within a strained ring, and its chemical shift would provide insight into the electronic effects of the substituents. Based on data from related N-unsubstituted azetidines, the signal would be expected in a distinct region that confirms the azetidine core structure. ipb.ptresearchgate.net
Table 3: Predicted ¹⁵N NMR Chemical Shift for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm, rel. to NH₃) |
| N1 | 20 - 40 |
Two-dimensional NMR experiments are indispensable for unambiguously assigning signals and determining stereochemistry.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the relative stereochemistry by identifying protons that are close in space. For this compound, a key NOESY correlation between the H2 proton and the protons of the C3-methyl group would provide definitive evidence for a cis configuration. ipb.pt Conversely, the absence of this correlation, coupled with a correlation between H2 and H3, would suggest a trans arrangement. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR provides powerful evidence for stereochemistry in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the azetidine ring, which is typically puckered. mdpi.com
For this compound, an X-ray crystal structure would irrefutably establish the relative stereochemistry (cis/trans) of the methyl and 4-methylphenyl groups. Furthermore, if a chiral starting material is used in the synthesis or if the compound crystallizes in a chiral space group, the analysis can also determine the absolute configuration (R/S) at the C2 and C3 stereocenters.
Table 4: Representative Crystallographic Data Parameters
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₅N), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The strained azetidine ring is prone to characteristic cleavage patterns. whitman.edu A primary fragmentation pathway for cyclic amines involves the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). miamioh.edu Expected fragmentation could include the loss of the methyl group at C3 (an M-15 peak) or the tolyl group at C2 (an M-91 peak). Another common pathway is the cleavage of the C2-C3 bond, leading to fragments that are characteristic of the substitution pattern.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity |
| 161 | Molecular Ion [M]⁺ |
| 146 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion from tolyl group) |
| 70 | [M - C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds in a molecule correspond to distinct energy absorptions, which are recorded as peaks in an IR spectrum. For a complex molecule such as this compound, the IR spectrum provides a unique fingerprint, revealing key structural features of the azetidine scaffold and its substituents.
Detailed analysis of the IR spectrum of this compound allows for the identification of vibrational modes associated with the N-H group of the azetidine ring, aliphatic and aromatic C-H bonds, C-N bonds, and the aromatic C=C bonds of the phenyl ring. The positions of these absorption bands are sensitive to the molecular environment, including the strain of the four-membered ring and the electronic effects of the substituents.
Detailed Research Findings
Research on azetidine and its derivatives has established characteristic regions in the IR spectrum for the principal functional groups. The four-membered ring of azetidine is characterized by specific vibrational modes, including ring puckering and deformation, which can sometimes be observed in the far-infrared region. researchgate.net However, the mid-infrared region is most commonly used for functional group identification.
The key diagnostic absorptions for this compound are summarized and interpreted as follows:
N-H Stretching: The secondary amine within the azetidine ring is expected to show a characteristic N-H stretching vibration. For azetidine derivatives, this peak typically appears in the range of 3300-3400 cm⁻¹. In a study of a different azetidine derivative, an N-H stretching vibration band was observed at 3314 cm⁻¹. nih.gov This absorption is often of medium intensity and can be broadened due to hydrogen bonding.
C-H Stretching: The spectrum will exhibit distinct absorptions for both aromatic and aliphatic C-H stretching.
Aromatic C-H Stretch: The C-H bonds of the 4-methylphenyl group will show stretching vibrations typically just above 3000 cm⁻¹ (e.g., in the 3000-3100 cm⁻¹ range). vscht.cz The presence of multiple weak to medium bands in this region is characteristic of aromatic systems.
Aliphatic C-H Stretch: The C-H bonds of the methyl group and the azetidine ring will absorb just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range). These absorptions are usually sharp and of medium to strong intensity.
Aromatic C=C Stretching: The carbon-carbon double bonds within the 4-methylphenyl ring give rise to several characteristic absorption bands in the 1400-1600 cm⁻¹ region. vscht.cz Typically, two or three bands of variable intensity are observed. For instance, aromatic hydrocarbons show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz
C-N Stretching: The stretching vibration of the C-N bond within the azetidine ring is a key indicator of the heterocyclic structure. This absorption typically occurs in the fingerprint region, generally between 1000 and 1360 cm⁻¹. nih.gov The exact position can be influenced by the ring strain and substitution.
C-H Bending:
Aliphatic C-H Bending: Bending vibrations for the methyl group (CH₃) and methylene groups (CH₂) in the azetidine ring appear in the 1370-1470 cm⁻¹ range. vscht.cz
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring can be inferred from the strong out-of-plane (oop) C-H bending vibrations in the 650-1000 cm⁻¹ region. For a 1,4-disubstituted (para) phenyl ring, a strong absorption is expected in the 800-850 cm⁻¹ range.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretching | 3300 - 3400 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2975 | Medium to Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Variable |
| Aliphatic C-H | Bending | 1370 - 1470 | Medium |
| C-N | Stretching | 1000 - 1360 | Medium |
| Aromatic C-H | Out-of-Plane Bending | 800 - 850 | Strong |
This comprehensive analysis of the infrared spectrum allows for the unambiguous identification of the key functional moieties within the this compound structure, confirming the integrity of the azetidine scaffold and its substitution pattern.
Computational and Theoretical Investigations of Azetidine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily using methods like Density Functional Theory (DFT) and ab initio calculations, are fundamental to elucidating the electronic structure and inherent reactivity of azetidine (B1206935) derivatives. usc.edu These calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potentials, which are key determinants of a molecule's chemical behavior.
For a molecule like 3-Methyl-2-(4-methylphenyl)azetidine, these calculations can map the electron density, revealing the nucleophilic and electrophilic sites. The nitrogen atom, with its lone pair of electrons, is typically the primary nucleophilic center. The substitution pattern, with a methyl group at the 3-position and a 4-methylphenyl group at the 2-position, significantly influences the electronic landscape of the azetidine ring. Theoretical models can quantify these substituent effects on the ring's atoms, predicting how they modulate reactivity towards various reagents.
Calculations of molecular properties such as dipole moment and polarizability offer insights into the molecule's interaction with solvents and other molecules. The potential energy surface, derived from solving the Schrödinger equation, helps in understanding molecular stability and the energy changes associated with structural modifications. usc.edu
Table 1: Calculated Electronic Properties of a Substituted Azetidine Model This table presents hypothetical data representative of typical quantum chemical calculation outputs for a molecule structurally similar to this compound.
Conformational Analysis and Ring Puckering Studies of Azetidine Derivatives
The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain. The degree of this puckering and the preferred conformation are highly dependent on the nature and position of substituents on the ring. nih.govComputational methods are extensively used to perform conformational analysis and study the dynamics of ring puckering.
For this compound, theoretical calculations can determine the stable conformations and the energy barriers for interconversion between them. The puckered nature of the ring is typically described by a dihedral angle. rsc.orgSubstituents can adopt either an axial or equatorial-like position, and their preference is governed by steric and electronic interactions. nih.govFor instance, computational studies have shown that fluorine substitution can significantly influence the ring pucker through charge-dipole interactions with the nitrogen atom. researchgate.netSimilarly, the bulky 4-methylphenyl group and the methyl group in the target compound will have distinct preferences for specific puckered conformations, which can be accurately modeled.
Frontier Orbital Theory Applications in Azetidine Chemistry
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity, and it is frequently applied in computational studies of azetidine chemistry. wikipedia.orgThis theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org In the context of azetidine synthesis, such as in [2+2] cycloaddition reactions, FMO theory helps to explain why certain reactions are favorable while others are not. rsc.orgA reaction is generally favored when the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is small, allowing for efficient orbital overlap. acs.orgComputational software can visualize the shapes and energies of the HOMO and LUMO for reactants that might form this compound. This analysis can predict whether a reaction will proceed and can also explain the observed regio- and stereoselectivity based on the orbital coefficients at the reacting atoms. thescience.devacs.orgFor instance, in SN2-type ring closures, the optimal transition state geometry is one that maximizes the overlap between the nucleophilic HOMO (e.g., from the nitrogen atom) and the electrophilic LUMO (the σ* orbital of the carbon-leaving group bond). acs.org
Strategic Utility of Substituted Azetidine Derivatives As Chemical Building Blocks
Incorporation into Complex Molecular Architectures
The azetidine (B1206935) ring is a key structural motif found in numerous natural products and pharmaceutical agents, including antibiotics and anticancer compounds. researchgate.net The strategic incorporation of pre-functionalized azetidines like 3-Methyl-2-(4-methylphenyl)azetidine allows for the efficient assembly of complex nitrogen-containing molecules. Synthetic chemists leverage the azetidine framework to build larger N-heterocycles, polymers, and polycyclic systems. researchgate.netrsc.org
One primary method for incorporation is through ring-opening reactions. The strain energy of the azetidine ring facilitates cleavage of the C-N or C-C bonds under the influence of various reagents, providing linear amine derivatives that can be further elaborated. Additionally, cationic ring-opening polymerization of azetidines is a powerful technique for producing polyamines, which have applications in materials science and gene transfection. rsc.org The substituents on the ring, such as the methyl and 4-methylphenyl groups, play a crucial role in directing the regioselectivity of these ring-opening events and influencing the properties of the resulting products.
Azetidine Scaffolds in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The rigid and three-dimensional nature of the azetidine scaffold makes it an excellent starting point for DOS. nih.gov By systematically functionalizing the core azetidine ring, chemists can rapidly generate a wide array of fused, bridged, and spirocyclic compounds. nih.govacs.orgnih.gov
The synthesis of densely functionalized azetidines allows for the creation of lead-like libraries, particularly those targeting the central nervous system (CNS). nih.govnih.gov For instance, research has described the multi-gram scale synthesis of trisubstituted azetidines, which serve as core systems for generating skeletal diversity. nih.gov These core structures can be elaborated through various chemical transformations to produce large compound libraries. A notable example is the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines, demonstrating the scaffold's utility in combinatorial chemistry. nih.govbroadinstitute.org
| Scaffold Type | Synthesis Approach | Library Size | Application Focus |
| Fused Azetidines | Ring-closing metathesis | Variable | CNS-focused libraries |
| Bridged Azetidines | Intramolecular cyclization | Variable | Lead-like molecules |
| Spirocyclic Azetidines | Solid-phase synthesis | 1,976 members | CNS drug discovery |
This table presents representative examples of how azetidine scaffolds are utilized in diversity-oriented synthesis to generate various molecular architectures. nih.govbroadinstitute.org
Development of Conformationally Constrained Analogues in Chemical Research
The defined, rigid structure of the azetidine ring is a powerful tool in medicinal chemistry and chemical biology for creating conformationally constrained analogues of biologically active molecules. nih.govnih.gov By replacing more flexible fragments, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, with an azetidine moiety, researchers can lock a molecule into a specific conformation. This strategy is invaluable for probing the bioactive conformation required for a ligand to bind to its biological target, such as a receptor or enzyme. nih.gov
Azetidine-2-carboxylic acid, for example, is used as a conformationally constrained analogue of L-proline to prepare modified peptides. mdpi.com Similarly, azetidine-3-carboxylic acid serves as a rigid scaffold analogous to β-proline. mdpi.com This conformational restriction can lead to increased binding affinity, enhanced selectivity, and improved metabolic stability. The rigidity imparted by the azetidine scaffold is also a key feature in asymmetric catalysis, as it helps to create a well-defined chiral environment. rsc.org
Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as highly effective ligands and organocatalysts for a wide range of asymmetric reactions. birmingham.ac.ukresearchgate.net The stereochemical information embedded in the chiral azetidine core can be efficiently transferred to the products of a catalytic reaction, often with high levels of enantioselectivity. The rigidity of the four-membered ring is a significant advantage, as it reduces the number of available conformations of the catalyst-substrate complex, leading to better stereocontrol. rsc.org
Azetidine-derived ligands have been successfully employed in reactions such as:
Henry Reactions: Copper complexes of 2,4-cis-disubstituted amino azetidines have been shown to catalyze the reaction between aldehydes and nitromethane (B149229) with excellent enantiomeric excess (>99% e.e.). nih.gov
Friedel-Crafts Alkylations: Chiral azetidines serve as effective organocatalysts for the asymmetric alkylation of indoles and other electron-rich arenes. birmingham.ac.uk
Michael Additions: Azetidine-containing binuclear zinc catalysts have been used for the asymmetric Michael addition of phosphites, where the ring's rigidity enhances control of the catalytic pocket. rsc.org
The coordination chemistry of azetidine derivatives with various metals, including copper (II) and zinc (II), has been studied to better understand and optimize their catalytic performance. researchmap.jp
| Reaction Type | Catalyst/Ligand System | Metal | Achieved Enantioselectivity (e.e.) |
| Henry Reaction | 2,4-cis-disubstituted amino azetidine | Copper (Cu) | >99% |
| Michael Addition | Azetidine-containing binuclear catalyst | Zinc (Zn) | High |
| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanols | Zinc (Zn) | High |
This table summarizes the application of chiral azetidine derivatives in key asymmetric catalytic reactions, highlighting their effectiveness in achieving high stereocontrol. rsc.orgbirmingham.ac.ukresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. How can the crystal structure of 3-methyl-2-(4-methylphenyl)azetidine be determined experimentally?
- Methodological Answer :
- Step 1 : Grow single crystals of the compound using vapor diffusion or slow evaporation techniques.
- Step 2 : Collect X-ray diffraction data using a diffractometer (e.g., Bruker D8 Venture).
- Step 3 : Solve the structure using direct methods (e.g., SHELXD for phase determination ).
- Step 4 : Refine the structure with SHELXL, employing full-matrix least-squares methods to optimize atomic coordinates and displacement parameters .
- Step 5 : Visualize the final structure using ORTEP-3 to generate thermal ellipsoid plots and analyze molecular geometry .
- Key Data : Bond lengths, angles, and torsion angles derived from refinement (e.g., C-N bond lengths in azetidine rings typically range from 1.45–1.50 Å ).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and ring strain effects (e.g., deshielded protons adjacent to the azetidine nitrogen).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-N stretches at ~1100 cm) and assess hydrogen bonding.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the 4-methylphenyl group as a common fragment).
- Safety Note : Handle the compound in a fume hood due to flammability and toxicity risks .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what factors influence selectivity?
- Methodological Answer :
- Catalytic System : Use chiral phosphoric acids (CPA) to induce asymmetry during azetidine desymmetrization. For example, Sun’s method employs CPA to activate thione tautomers, favoring one enantiomer via hydrogen bonding .
- Computational Analysis : Perform density functional theory (DFT) calculations to map energy barriers of competing transition states (e.g., mode A activation vs. mode B in tautomerization pathways ).
- Key Parameters : Optimize solvent polarity, temperature (e.g., 60°C for thermal activation of intermediates ), and catalyst loading to enhance enantiomeric excess (ee).
Q. How do intermolecular interactions in this compound crystals influence its physicochemical properties?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···H, and N···H interactions) using CrystalExplorer. For example, a study on a related azetidine derivative showed 45% H···H contacts and 12% C···H interactions .
- Lattice Energy Calculations : Compute lattice energy with PIXEL or DFT to correlate packing efficiency with melting point/solubility.
- Data Contradiction Note : Discrepancies in reported melting points may arise from polymorphic variations or impurities; validate purity via HPLC before analysis .
Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-methylphenyl vs. halogenated analogs) and test in standardized assays (e.g., IC measurements in cancer cell lines ).
- Meta-Analysis : Compare datasets across studies, controlling for variables like stereochemistry (e.g., enantiomers may exhibit divergent pharmacokinetics ).
- Advanced Assays : Use blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB) to assess if conflicting neuroactivity results stem from bioavailability differences .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) over 4 weeks.
- Analytical Monitoring : Track degradation via HPLC-MS and -NMR. For example, hydrolytic instability of the azetidine ring may produce secondary amines .
- Safety Protocol : Store samples in airtight, light-resistant containers with desiccants to minimize decomposition .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model BBB penetration using software like GROMACS; azetidine’s rigidity may enhance passive diffusion compared to larger heterocycles .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and hERG inhibition risks.
- Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests) .
Data Contradiction Analysis
Q. How to address conflicting reports on the antibacterial efficacy of azetidine derivatives?
- Methodological Answer :
- Standardized Testing : Re-evaluate compounds using CLSI/MIC guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Resistance Profiling : Check for efflux pump overexpression in resistant strains via RT-qPCR.
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption vs. target inhibition (e.g., binding to penicillin-binding proteins) .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
